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molecular formula C11H7FN2O2 B1314903 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 622369-38-4

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B1314903
M. Wt: 218.18 g/mol
InChI Key: BOQICIDBVOCNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780996B2

Procedure details

A mixture of 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene is heated at 100-110° C. for 4.5 hours then cooled to room temperature. A 1:1 mixture of hexane and ethyl acetate is added and the mixture is cooled on an ice bath. The solids are collected washing with hexane to provide a first crop of 26.10 g and a second crop of 1.24 g. A 2.0 g portion of this material is added to 18 mL of a 3:1 mixture of diphenyl ether:biphenyl that is heated to reflux. This mixture is heated at reflux for 4 hours then cooled and poured into hexane. The solids are collected by filtration and washed with ethyl acetate and hexane to provide 624 mg of 7-fluoro-6-methoxy-4-oxo-1,4,-dihydro-3-quinolinecarbonitrile as a brown solid. The filtrate is concentrated, the residue is dissolved in ethyl acetate and hexane is added. The resultant solid is collected by filtration to give 1.07 g of 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarbonitrile as a yellow solid.
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
18.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5].C([O:13][CH:14]=[C:15]([C:21]#[N:22])[C:16](OCC)=O)C.C1(OC2C=CC=CC=2)C=CC=CC=1.C1(C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1.CCCCCC.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:6]([C:14](=[O:13])[C:15]([C:21]#[N:22])=[CH:16][NH:5]2)=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
15.31 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1OC
Name
Quantity
18.36 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
The solids are collected
WASH
Type
WASH
Details
washing with hexane
CUSTOM
Type
CUSTOM
Details
to provide a first crop of 26.10 g
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
The solids are collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C2C(C(=CNC2=C1)C#N)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 624 mg
YIELD: CALCULATEDPERCENTYIELD 2.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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